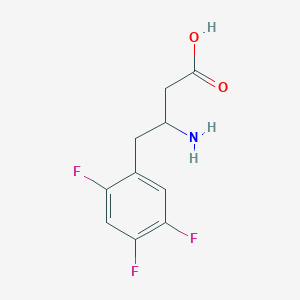

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Vue d'ensemble

Description

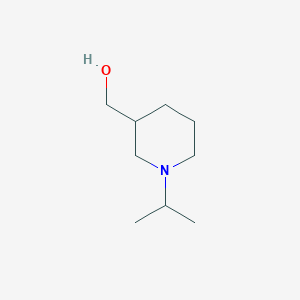

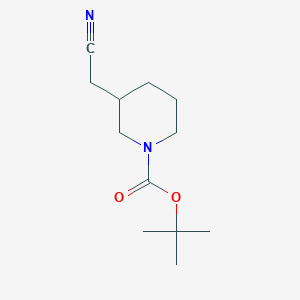

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a compound of interest due to its potential applications in pharmaceuticals and as an intermediate in chemical synthesis. The compound's structure includes an amino group and a trifluorophenyl group attached to a four-carbon butanoic acid chain, which may contribute to its unique chemical and physical properties .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a key intermediate structurally similar to 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid was synthesized from 3-(3-nitro benzoyl) propionate ether through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, which are suitable for industrial-scale production due to their low cost and mild reaction conditions . Another efficient synthesis method for a compound with a similar structure was developed from L-methionine, involving amino protection, reduction, hydroxyl derivation, cyclization, and subsequent reactions to obtain the target β-amino acid .

Molecular Structure Analysis

The molecular structure and vibrational spectra of compounds closely related to 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid have been studied using techniques such as FT-IR, Raman spectroscopy, and X-ray diffraction. These studies provide detailed information on the molecular electronic energy, geometrical structure, and harmonic vibrational spectra. The stability of the molecules arising from hyperconjugative interactions and charge delocalization has been analyzed using natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid can be inferred from studies on their molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis are used to determine the charge transfer within the molecules, which is crucial for understanding their reactivity in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, such as solubility, have been investigated. A study measured the solubility of a protected form of the compound in various solvents and binary mixtures across different temperatures, providing valuable data for understanding its behavior in different environments. The solubility increased with temperature, and the data were well-correlated with several thermodynamic models, indicating the compound's potential for various applications .

Applications De Recherche Scientifique

1. Solubility Analysis and Thermodynamics

- The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid was measured in various solvents, finding that temperature increases led to higher solubility. This study is significant for understanding the compound's behavior in different environments and can aid in its application in various scientific fields (Fan et al., 2016).

2. Asymmetric Hydrogenation and Pharmacophore Preparation

- A study on the asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands led to the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid. This process is critical for preparing specific pharmacophores used in drug development (Kubryk & Hansen, 2006).

3. Enantioselective Syntheses for Drug Building Blocks

- The compound has been used in enantioselective syntheses, serving as a building block for drugs like sitagliptin and its derivatives. This synthesis involves various steps, including catalytic coupling and selective tosylation, highlighting the compound's versatility in pharmaceutical chemistry (Fıstıkçı et al., 2012).

4. Enzymatic Synthesis of Drug Intermediates

- Enzymatic routes have been explored for synthesizing sitagliptin intermediates using this compound. This approach highlights the potential of biocatalysis in the efficient and environmentally friendly production of pharmaceutical intermediates (Hou et al., 2016).

5. Plurizyme with Dual Catalytic Activity

- A PluriZyme with transaminase and hydrolase activity was engineered to efficiently convert β-keto esters into β-amino acids, including 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid. This study shows the potential of engineered enzymes in cascading reactions for drug synthesis (Roda et al., 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFQQJVYCWLKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)

![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)

![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)

![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)